molecular formula C19H21N3O4 B592515 Amoz-HN CAS No. 1347740-46-8

Amoz-HN

Cat. No. B592515
CAS RN: 1347740-46-8
M. Wt: 355.394
InChI Key: AABDRCWPYNFXCB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoz-HN is an innovative synthetic compound developed by scientists at the University of California, Berkeley. It is a derivative of the naturally-occurring compound amozonin, which has been used in traditional Chinese medicine for centuries. Amoz-HN is a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE), which plays a key role in the regulation of neurotransmitter release in the brain. It has been studied for its potential therapeutic uses in neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Scientific Research Applications

  • Detection in Shrimp Samples : A study developed a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ in shrimp samples. This assay provides a sensitive and specific method for AMOZ detection, facilitating high throughput monitoring in shrimp and potentially other food products (Pimpitak et al., 2009).

  • Ultrasensitive Detection in Tissue and Urine : An ultrasensitive competitive immunochromatographic assay based on surface-enhanced Raman scattering (SERS) was developed for direct detection of AMOZ in tissue and urine samples. This assay demonstrated high sensitivity, specificity, stability, precision, and accuracy (Li et al., 2015).

  • Electrochemical Impedimetric Detection in Food : A label-free electrochemical impedimetric immunosensor was reported for sensitive detection of AMOZ in animal-derived food. This immunosensor offers advantages in terms of sensitivity, wide linear range, and stability (Jin et al., 2011).

  • Improved Sensitivity in ELISA for Nitrofuran Metabolites : A heterologous competitive indirect ELISA was developed for detecting AMOZ, showing a two-fold improvement in sensitivity compared to existing antibody-based ELISAs. This highlights advancements in immunoassay development for AMOZ detection (Xu et al., 2013).

  • Direct Detection in Food Samples Without Derivatization : An ELISA capable of directly detecting AMOZ in food samples without derivatization was developed. This provides a sensitive and fast quantitative method for directly detecting AMOZ, particularly in food safety contexts (Song et al., 2012).

  • Signal Amplified ELISA for Trace Detection : A signal amplified ELISA with gold nanoparticles was developed for sensitive detection of AMOZ, achieving a detection limit of 10−2 ng/mL. This method signifies a 500-fold improvement in sensitivity over traditional ELISA (Yan et al., 2020).

properties

IUPAC Name

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNLJHOWSGDSO-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoz-HN

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